Inhibitory Potency (Ki) Against M. tuberculosis Type II Dehydroquinase vs. 2,3-Anhydro-quinic Acid
2-Anhydro-3-fluoro-quinic acid exhibits a Ki of 10 ± 2 µM against Mycobacterium tuberculosis type II dehydroquinase, representing a significant enhancement in potency compared to the unfluorinated analog 2,3-anhydro-quinic acid, which demonstrates a Ki of 370 µM against the Helicobacter pylori type II enzyme [1][2].
| Evidence Dimension | Inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 10 ± 2 µM |
| Comparator Or Baseline | 2,3-Anhydro-quinic acid (Ki = 370 µM) |
| Quantified Difference | ~37-fold improvement in potency |
| Conditions | M. tuberculosis type II dehydroquinase (target); H. pylori type II dehydroquinase (comparator); pH 8.2, 25 °C |
Why This Matters
The ~37-fold increase in potency makes 2-anhydro-3-fluoro-quinic acid a far more effective tool for probing type II dehydroquinase function and for developing potent antibacterial leads targeting the shikimate pathway.
- [1] Frederickson, M., Roszak, A. W., Coggins, J. R., Lapthorn, A. J., & Abell, C. (2004). (1R,4S,5R)-3-Fluoro-1,4,5-trihydroxy-2-cyclohexene-1-carboxylic acid: the fluoro analogue of the enolate intermediate in the reaction catalyzed by type II dehydroquinases. Organic & Biomolecular Chemistry, 2(11), 1592–1596. View Source
- [2] PubChem. (2025). Bioactivity Data for 2,3-Anhydro-quinic acid (CID 445905) against Chain A, 3-dehydroquinate dehydratase (Helicobacter pylori). PubChem Protein 2C57_A. View Source
